
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles This compound is characterized by the presence of fluorine, iodine, and a hydroxymethyl group attached to a benzene ring with a nitrile functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a fluorinated benzonitrile derivative with an iodinating agent. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Products with different nucleophiles replacing the iodine atom.
Oxidation: 2-Fluoro-4-(carboxymethyl)-3-iodobenzonitrile.
Reduction: 2-Fluoro-4-(methyl)-3-iodobenzonitrile.
Coupling: Various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest, although specific pathways and targets may vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-(hydroxymethyl)benzonitrile
- 2-Fluoro-4-(hydroxymethyl)-5-methoxybenzonitrile
- 2-Fluoro-4-(hydroxymethyl)-3-chlorobenzonitrile
Uniqueness
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties compared to similar compounds. The combination of these halogens with the hydroxymethyl and nitrile groups makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C8H5FINO |
|---|---|
Molekulargewicht |
277.03 g/mol |
IUPAC-Name |
2-fluoro-4-(hydroxymethyl)-3-iodobenzonitrile |
InChI |
InChI=1S/C8H5FINO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,12H,4H2 |
InChI-Schlüssel |
VLYXAOOGWQGFRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CO)I)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)
![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)
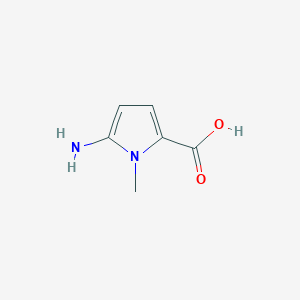

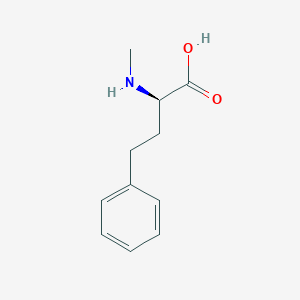
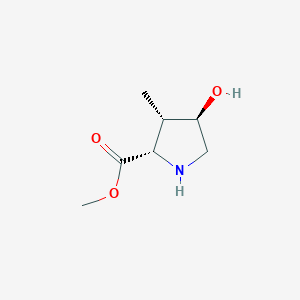


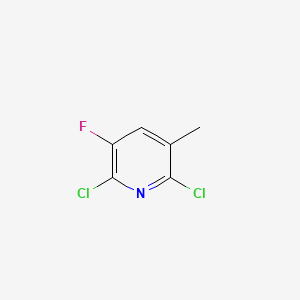
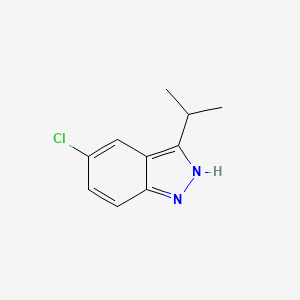
![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)

![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)
![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)
